2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a benzothiazole ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step procedureThe final step involves the acylation of the piperazine derivative with 2-methoxyphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
- 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol
- 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one
Uniqueness
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide group, which can enhance its pharmacological properties. This structural feature distinguishes it from other benzothiazole derivatives and may contribute to its specific biological activities .
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-26-17-8-4-3-7-16(17)21-19(25)14-23-10-12-24(13-11-23)20-15-6-2-5-9-18(15)27-22-20/h2-9H,10-14H2,1H3,(H,21,25) |
InChI Key |
VLFZYBVQXFLTTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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